3-Amino-5-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains both an amino group and a phenyl group attached to a pyrazinone ring. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method might include the reaction of a phenyl-substituted hydrazine with a suitable diketone under acidic or basic conditions to form the pyrazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could reduce the pyrazinone ring or the amino group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyrazinones, reduced derivatives, and oxidized forms.
Scientific Research Applications
3-Amino-5-phenylpyrazin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenylpyrazine: Lacks the carbonyl group present in pyrazinone.
5-Phenylpyrazin-2(1H)-one: Lacks the amino group.
3-Amino-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.
Uniqueness
3-Amino-5-phenylpyrazin-2(1H)-one is unique due to the presence of both an amino group and a phenyl group on the pyrazinone ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
67602-03-3 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-amino-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) |
InChI Key |
BSUAAUOIMYXHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.